Isoquinoline-8-carbaldehyde
Overview
Description
Isoquinoline-8-carbaldehyde, also known as Isoquinoline-8-carboxaldehyde, is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 . It is a solid substance .
Synthesis Analysis
The synthesis of Isoquinoline-8-carbaldehyde and its analogues has been a subject of extensive research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of Isoquinoline-8-carbaldehyde consists of a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
Isoquinoline-8-carbaldehyde, like other quinoline derivatives, can undergo various chemical reactions . These reactions can be used to construct and functionalize this compound .Physical And Chemical Properties Analysis
Isoquinoline-8-carbaldehyde is a solid substance . It has a molecular weight of 157.17 .Scientific Research Applications
Synthesis and Reactions
"Isoquinoline-8-carbaldehyde" and its analogs, such as 2-chloroquinoline-3-carbaldehyde, are primarily studied for their role in the synthesis of complex organic compounds. They are key intermediates in the synthesis of quinoline ring systems and are utilized in reactions to construct fused or binary quinoline-cored heterocyclic systems. These compounds have been applied in the synthesis of biologically important compounds due to their versatile reactivity and ability to form complex structures (Hamama et al., 2018).
Catalysis and Reaction Optimization
Isoquinoline derivatives have been used in studies involving palladium-catalyzed reactions. For instance, 3-Bromopyridine-4-carbaldehyde, a related compound, has been tethered with alkenes via Heck coupling followed by aldol reactions, demonstrating the utility of isoquinoline derivatives in catalysis and reaction optimization (Cho & Patel, 2006).
Coordination Chemistry
Studies have shown that isoquinoline derivatives can act as effective ligands for the coordination of rare-earth metal ions. For example, the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde has been synthesized and used as a tetradentate ligand for rare-earth(III) ions (Albrecht et al., 2005).
Fluorescent Sensing
Isoquinoline derivatives have been investigated for their potential in fluorescent sensing. A novel fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base exhibited high selectivity for Al3+ ions in a weak acid aqueous medium, highlighting the potential of these compounds in selective ion detection (Jiang et al., 2011).
Photophysical Properties
Research on 7-hydroxyquinoline-8-carbaldehydes (7-HQCs) has contributed to the understanding of prototropic equilibria in aqueous solutions. These compounds, having trifunctional proton-donating/accepting systems, offer insights into electronic absorption, fluorescence, and photophysical properties of both neutral and ionic forms (Vetokhina et al., 2013).
Safety And Hazards
Future Directions
Quinoline and its derivatives, including Isoquinoline-8-carbaldehyde, have been the focus of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .
properties
IUPAC Name |
isoquinoline-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBESJNSLIHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608392 | |
Record name | Isoquinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-8-carbaldehyde | |
CAS RN |
787615-01-4 | |
Record name | Isoquinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline-8-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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